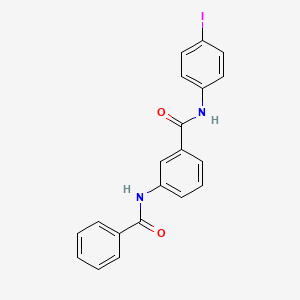![molecular formula C25H19NO3 B4737529 N-[3-methyl-4-(2-oxo-2H-chromen-3-yl)phenyl]-3-phenylacrylamide](/img/structure/B4737529.png)
N-[3-methyl-4-(2-oxo-2H-chromen-3-yl)phenyl]-3-phenylacrylamide
Overview
Description
N-[3-methyl-4-(2-oxo-2H-chromen-3-yl)phenyl]-3-phenylacrylamide is a compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as MPCA and is a derivative of coumarin, a natural compound found in plants. MPCA has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been studied extensively. In
Mechanism of Action
The mechanism of action of MPCA is not fully understood. However, it has been suggested that MPCA exerts its anti-inflammatory and antioxidant effects by inhibiting the production of reactive oxygen species and pro-inflammatory cytokines. MPCA has also been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins, which are involved in inflammation.
Biochemical and physiological effects:
MPCA has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and induce apoptosis, or programmed cell death. MPCA has also been found to reduce oxidative stress and inflammation in various tissues. In addition, it has been shown to improve cognitive function and memory in animal models of Alzheimer's disease.
Advantages and Limitations for Lab Experiments
MPCA has several advantages for lab experiments, including its stability, solubility, and low toxicity. However, its limited availability and high cost can be a limitation for some studies. In addition, the lack of a clear understanding of its mechanism of action can make it challenging to interpret the results of some experiments.
Future Directions
There are several future directions for research on MPCA. One area of interest is the development of MPCA-based drugs for the treatment of various diseases, including cancer and Alzheimer's disease. Another area of interest is the exploration of its potential as a probe in fluorescence imaging. Additionally, further studies are needed to elucidate its mechanism of action and to identify potential side effects.
Scientific Research Applications
MPCA has been studied extensively for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. It has been found to exhibit anti-inflammatory, antioxidant, and anti-tumor properties. MPCA has shown promising results in the treatment of various diseases, including cancer, arthritis, and Alzheimer's disease. It has also been used as a probe in fluorescence imaging and as a ligand in drug discovery.
properties
IUPAC Name |
(Z)-N-[3-methyl-4-(2-oxochromen-3-yl)phenyl]-3-phenylprop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19NO3/c1-17-15-20(26-24(27)14-11-18-7-3-2-4-8-18)12-13-21(17)22-16-19-9-5-6-10-23(19)29-25(22)28/h2-16H,1H3,(H,26,27)/b14-11- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WITARKHWKLHFRZ-KAMYIIQDSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)C=CC2=CC=CC=C2)C3=CC4=CC=CC=C4OC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC(=C1)NC(=O)/C=C\C2=CC=CC=C2)C3=CC4=CC=CC=C4OC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-methyl-4-(2-oxo-2H-chromen-3-yl)phenyl]-3-phenylacrylamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(3,4-dimethylphenyl)-6-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-4-quinolinecarboxamide](/img/structure/B4737452.png)
![3-[4-oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-yl]-N-(2-phenylethyl)propanamide](/img/structure/B4737461.png)
![ethyl 3-{[3-(1H-tetrazol-1-yl)benzoyl]amino}benzoate](/img/structure/B4737470.png)
![N-(4-{[4-(2,3-dimethylphenyl)-1-piperazinyl]carbonyl}phenyl)pentanamide](/img/structure/B4737471.png)
![4-(pentanoylamino)-N-[4-(1-piperidinylsulfonyl)phenyl]benzamide](/img/structure/B4737479.png)
![4,4'-[1,2-ethanediylbis(thiomethylene)]bis(5-methyl-2-furoic acid)](/img/structure/B4737482.png)

![4-[2-(4-methoxyphenoxy)butanoyl]-3,4-dihydro-2(1H)-quinoxalinone](/img/structure/B4737489.png)
![4-{[1-(4-ethylphenyl)-3,5-dioxo-4-pyrazolidinylidene]methyl}-2-methoxyphenyl 2-furoate](/img/structure/B4737497.png)
![N-(2,4-dichlorophenyl)-1-[(dimethylamino)sulfonyl]-4-piperidinecarboxamide](/img/structure/B4737499.png)
![2-[1-(2-methoxybenzyl)-3-oxo-2-piperazinyl]-N-[3-(1H-pyrazol-1-yl)propyl]acetamide](/img/structure/B4737502.png)
![ethyl 4-[(5-ethyl-1,3-dimethyl-1H-indol-2-yl)carbonyl]-1-piperazinecarboxylate](/img/structure/B4737510.png)
![2-[(4-{[(2-chlorophenoxy)acetyl]amino}-3-methylbenzoyl)amino]benzoic acid](/img/structure/B4737525.png)
![5-{4-[(3-fluorobenzyl)oxy]-3-methoxybenzylidene}-3-(2-methoxyphenyl)-1,3-thiazolidine-2,4-dione](/img/structure/B4737526.png)